1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.
Mechanism of Action
Target of Action
Similar compounds containing pyrazolo[3,4-d]pyrimidine have been reported to have pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Mode of Action
Related compounds have shown to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation .
Result of Action
Related compounds have been reported to induce caspase-3 activation and suppress nf-κb and il-6 activation in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown interactions with various enzymes and proteins .
Cellular Effects
Preliminary studies suggest that similar compounds can inhibit cell cycle progression and induce apoptosis in certain cell lines .
Molecular Mechanism
Related compounds have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)13-6-7-17(18(8-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-5-3-4-14(21)9-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKEUBEZGGCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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